molecular formula C11H13Cl2N3O2S2 B3830699 [(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea

Cat. No.: B3830699
M. Wt: 354.3 g/mol
InChI Key: WHLKNEIVOPYORZ-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea is a synthetic organic compound characterized by the presence of a sulfonyl group, a dichlorophenyl group, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with butan-2-ylideneamino thiourea under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, solvent, and catalyst can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of [(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its mechanism of action can include inhibition of signal transduction pathways or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylsulfonylurea: Similar structure but lacks the thiourea moiety.

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: Contains sulfonyl groups but differs in the aromatic ring substitution pattern.

    Steviol glycosides: Natural compounds with different functional groups but similar in terms of molecular complexity.

Uniqueness

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea is unique due to the presence of both sulfonyl and thiourea groups, which confer distinct chemical reactivity and potential biological activity. Its dichlorophenyl group also contributes to its specificity and potency in various applications.

Properties

IUPAC Name

[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O2S2/c1-7(15-16-11(14)19)4-5-20(17,18)8-2-3-9(12)10(13)6-8/h2-3,6H,4-5H2,1H3,(H3,14,16,19)/b15-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLKNEIVOPYORZ-VIZOYTHASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=S)N)/CCS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea
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[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea
Reactant of Route 3
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[(E)-4-(3,4-dichlorophenyl)sulfonylbutan-2-ylideneamino]thiourea

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